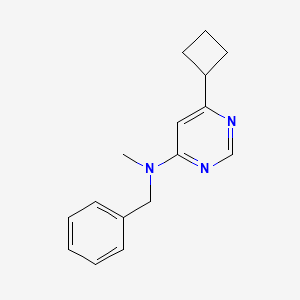![molecular formula C17H21ClN4O3 B6446008 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine CAS No. 2640953-27-9](/img/structure/B6446008.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine, commonly known as CPMD, is a heterocyclic compound with a unique chemical structure that has been widely studied in recent years. CPMD has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has also been used for a variety of laboratory experiments, such as enzyme assays and cell culture studies.
Applications De Recherche Scientifique
CPMD has been studied for a variety of scientific research applications, such as enzyme assays, cell culture studies, and drug delivery systems. It has also been used in cancer research, as it has been found to be effective at inhibiting the growth of certain cancer cells. Additionally, CPMD has been studied for its potential use as an anti-inflammatory agent and as an antimicrobial agent.
Mécanisme D'action
The exact mechanism of action of CPMD is not yet fully understood. However, it is believed that CPMD acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 has been shown to reduce inflammation, as well as the growth of certain cancer cells. Additionally, CPMD has been found to inhibit the activity of certain bacterial enzymes, which may explain its antimicrobial properties.
Biochemical and Physiological Effects
CPMD has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain cancer cells, and inhibit the activity of certain bacterial enzymes. Additionally, CPMD has been found to have antioxidant and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
CPMD has several advantages for laboratory experiments. It is relatively easy to synthesize, is inexpensive, and has a high overall yield. Additionally, CPMD is stable, water-soluble, and non-toxic. However, CPMD also has some limitations, such as its low solubility in organic solvents and its low potency.
Orientations Futures
The potential future directions for CPMD research include further investigation into its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research into its antibacterial and antifungal properties could lead to the development of new antimicrobial agents. Additionally, further research into its antioxidant properties could lead to the development of new antioxidant agents. Finally, further research into its anti-inflammatory and anticancer properties could lead to the development of new treatments for these diseases.
Méthodes De Synthèse
The synthesis of CPMD is a multi-step process that involves the reaction of 3-chloropyridin-4-yloxyacetic acid with 4,6-dimethoxypyrimidine. This reaction is then followed by the addition of piperidine to the reaction mixture. The resulting product is then purified by column chromatography and recrystallization. The overall yield of the reaction is typically around 70%.
Propriétés
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c1-23-15-9-16(24-2)21-17(20-15)22-7-4-12(5-8-22)11-25-14-3-6-19-10-13(14)18/h3,6,9-10,12H,4-5,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZVJAPHINNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)
![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)
![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445940.png)
![N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6445941.png)
![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445955.png)
![2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445957.png)
![2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6445960.png)
![4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445978.png)
![1-(azepan-1-yl)-2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445982.png)
![1-(azepan-1-yl)-2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445990.png)
![4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6446001.png)
![1-[4-(4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6446018.png)